molecular formula C23H22ClFN6O3 B14024278 3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride

Cat. No.: B14024278
M. Wt: 484.9 g/mol
InChI Key: YHZAJYSDLJSRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a triazolopyrimidine core, and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride involves multiple steps, starting with the preparation of the benzofuran ring, followed by the formation of the triazolopyrimidine core, and finally the attachment of the pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may result in the formation of a benzofuranone, while reduction of the triazolopyrimidine core may yield a dihydrotriazolopyrimidine derivative.

Scientific Research Applications

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes, such as enzyme inhibition and receptor binding, due to its unique structure and functional groups.

    Medicine: This compound has potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2,3-dihydro-1-benzofuran-4-yl derivatives: These compounds share the benzofuran ring structure and have similar chemical properties.

    1,2,4-triazolo[4,3-c]pyrimidine derivatives: These compounds share the triazolopyrimidine core and have similar biological activities.

    6-methylpyridin-2-yl derivatives: These compounds share the pyridine ring structure and have similar chemical reactivity.

Uniqueness

What sets 3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride apart from similar compounds is its unique combination of functional groups and structural motifs. This combination allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H22ClFN6O3

Molecular Weight

484.9 g/mol

IUPAC Name

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C23H21FN6O3.ClH/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24;/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32);1H

InChI Key

YHZAJYSDLJSRJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.